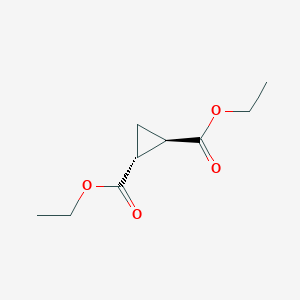
Diethyl trans-1,2-cyclopropanedicarboxylate
描述
Diethyl trans-1,2-cyclopropanedicarboxylate is an organic compound with the molecular formula C9H14O4. It is a clear, colorless to yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its unique cyclopropane ring structure, which imparts significant strain and reactivity to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: Diethyl trans-1,2-cyclopropanedicarboxylate can be synthesized through the reaction of bis(acetonitrile) bis(diethyl fumarate)cobalt(0) with dibromomethane . This reaction typically requires specific conditions, including the use of a cobalt catalyst and controlled temperature and pressure settings.
Industrial Production Methods: In industrial settings, the production of this compound often involves esterification reactions. One common method is the ester exchange reaction between acetic anhydride and cyclopropane-1,2-dicarboxylic acid diethyl ester under acidic or basic conditions . This method is favored for its efficiency and relatively short reaction time.
化学反应分析
Types of Reactions: Diethyl trans-1,2-cyclopropanedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Produces diethyl cyclopropane-1,2-dicarboxylate.
Reduction: Yields diethyl cyclopropane-1,2-diol.
Substitution: Results in various substituted cyclopropane derivatives depending on the nucleophile used.
科学研究应用
Diethyl trans-1,2-cyclopropanedicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of polymers, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of diethyl trans-1,2-cyclopropanedicarboxylate involves its reactivity due to the strained cyclopropane ring. This strain makes the compound highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
- Diethyl cyclopropane-1,1-dicarboxylate
- Ethyl 1-cyano-1-cyclopropanecarboxylate
- Cyclohexanone diethyl ketal
Comparison: Diethyl trans-1,2-cyclopropanedicarboxylate is unique due to its trans configuration and the presence of two ester groups on the cyclopropane ring. This configuration imparts distinct reactivity and properties compared to similar compounds. For example, diethyl cyclopropane-1,1-dicarboxylate has a different substitution pattern, leading to variations in its chemical behavior and applications .
属性
IUPAC Name |
diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLDHZFJMXLFJU-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471027 | |
| Record name | Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889461-58-9, 3999-55-1 | |
| Record name | 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889461-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthesis pathways for Diethyl trans-1,2-cyclopropanedicarboxylate highlighted in the research?
A1: Two different synthetic approaches are discussed in the provided research articles:
- Tandem Oxidation Procedure (TOP): This method, described in the first article [], utilizes a manganese (IV) oxide oxidation of bis-(hydroxymethyl)-cyclopropane followed by trapping with (carboxymethylene)triphenylphosphorane to yield this compound. This method focuses on building the target molecule from smaller precursors.
- Cyclopropanation of Dimethyl Fumarate: The second article [] focuses on a transition metal-catalyzed cyclopropanation reaction. In this approach, Dimethyl fumarate reacts with dibromomethane in the presence of a cobalt(0) or nickel(0) catalyst and zinc to yield this compound. This method highlights a direct cyclopropanation strategy for the synthesis.
Q2: How do the different catalysts influence the yield and selectivity of this compound synthesis via cyclopropanation?
A2: The choice of catalyst, cobalt(0) or nickel(0), in the cyclopropanation reaction influences both the yield and selectivity of this compound []. The cobalt catalyst generally shows decreasing yields with increasing steric bulk of the gem-dibromide reagent used. In contrast, the nickel catalyst maintains a consistent yield regardless of the gem-dibromide. This suggests that the nickel catalyst might be a better choice for synthesizing a wider range of substituted cyclopropanedicarboxylates.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)

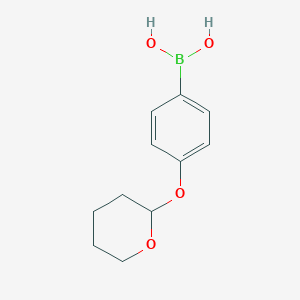
![Thiazolo[5,4-c]pyridine](/img/structure/B153566.png)
![Thieno[2,3-b]pyridine](/img/structure/B153569.png)
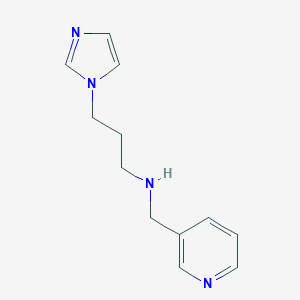
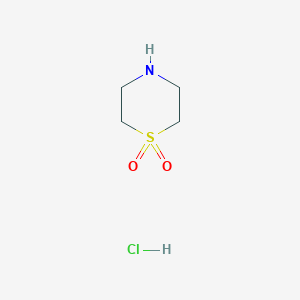

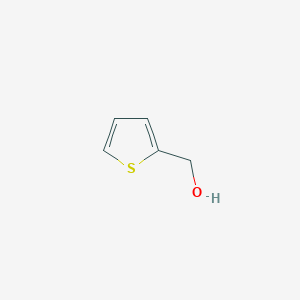
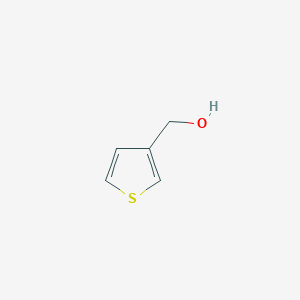
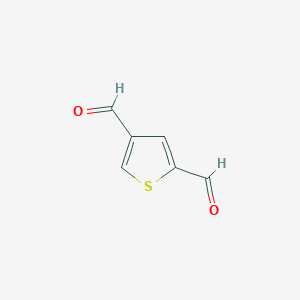
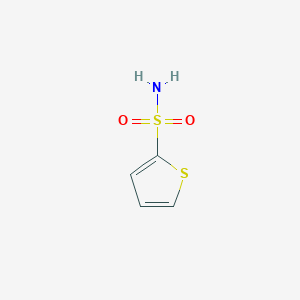
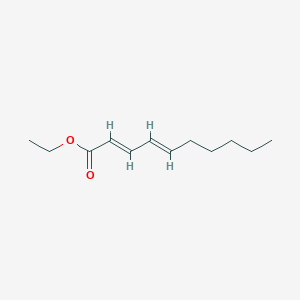
![4-[4-(Bromomethyl)phenyl]sulfonylmorpholine](/img/structure/B153590.png)
